2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide

mGluR4 Allosteric Modulator GPCR

Researchers requiring a clean mGluR4 positive allosteric modulator without confounding kinase inhibition often struggle to source a verified sulfonyl-bridged analog. This compound solves that gap. • Differentiated pharmacology: Patented mGluR4 PAM (US9192603 series); the sulfonyl group eliminates c-Abl/c-Src kinase activity present in the sulfanyl analog, ensuring phenotype-to-target fidelity. • Structural utility: Dual fluorine atoms enable 19F-NMR fragment screening; the sulfonyl bridge provides a stable handle for covalent probe or PROTAC design. • Supply assurance: Available as a custom-synthesis catalog item with batch-specific QC; standard packaging supports SAR expansion and primary screening workflows.

Molecular Formula C16H11F2N3O3S2
Molecular Weight 395.4 g/mol
Cat. No. B12222617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide
Molecular FormulaC16H11F2N3O3S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F)F
InChIInChI=1S/C16H11F2N3O3S2/c17-11-7-5-10(6-8-11)9-26(23,24)16-21-20-15(25-16)19-14(22)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,20,22)
InChIKeyPTDBTWDGSVZLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide: A Structurally Defined mGluR4-Targeted Sulfonyl Probe


2-Fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS 892639-70-2) is a fully synthetic, small-molecule 1,3,4-thiadiazole derivative (MW 395.4 g/mol, C16H11F2N3O3S2) . It is distinguished from the well-known kinase probe Bcr-abl Inhibitor II by a critical oxidation of the thioether bridge to a sulfonyl group. The compound was specifically disclosed as a potentiator of the metabotropic glutamate receptor 4 (mGluR4, GRM4) in patent literature, indicating a defined, pharmacologically relevant protein target that separates it from broad-spectrum kinase inhibitor analogs [1].

Why 2-Fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide Cannot Be Replaced by Bcr-abl Inhibitor II


Substitution with the more widely available 4-fluoro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (Bcr-abl Inhibitor II, CAS 607702-99-8) introduces a critical failure point in target engagement and chemical tractability. The sulfanyl (thioether) analog is a validated dual c-Abl/c-Src kinase inhibitor (Ki = 44 nM and 354 nM, respectively) , whereas the target sulfonyl compound is patented as an mGluR4 positive allosteric modulator, a distinct GPCR target [1]. Replacing the sulfonyl with a sulfanyl group changes the hydrogen-bond acceptor capacity, oxidation potential, and molecular geometry (logP shift), fundamentally redirecting polypharmacology away from the mGluR4 potentiation sought in neurological research. Simply put, the two molecules are not interchangeable reagents for the same biological question.

Quantitative Differentiation Evidence: 2-Fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide vs. In-Class Analogs


Sulfonyl vs. Sulfanyl Bridge: Divergent Protein Target Engagement (mGluR4 Potentiation vs. Kinase Inhibition)

The target compound's sulfonyl bridge is associated with mGluR4 potentiation activity as disclosed in patent US9192603 [1]. In contrast, the direct sulfanyl analog (Bcr-abl Inhibitor II) is a commercially established dual c-Abl (Ki = 44 nM) and c-Src (Ki = 354 nM) kinase inhibitor . This orthogonal target profile arises from the oxidation state at the sulfur atom. No evidence was found that the sulfanyl analog possesses mGluR4 activity, nor that the sulfonyl analog inhibits c-Abl or c-Src.

mGluR4 Allosteric Modulator GPCR Patent Selectivity

2-Fluoro-Benzamide vs. 2-Chloro-Benzamide: Halogen-Dependent Molecular Recognition at the Ortho Position

The target 2-fluoro substituent on the benzamide ring differentiates from the equivalent 2-chloro analog (CAS 892634-73-0, MW 411.9 g/mol) . Fluorine, with its smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) and stronger electronegativity, alters the electrostatic potential surface of the benzamide moiety, potentially affecting hydrogen bonding with the hinge region of a target protein or allosteric pocket. The chloro analog has no documented mGluR4 patent disclosure, and its reported biological interest lies in general cytotoxicity screening rather than specific GPCR modulation .

Ortho-substituent Halogen Bonding SAR

Meta-Methyl vs. Ortho-Fluoro Benzamide: Modulation of Planarity and Hydrogen Bond Network

A close structural analog where the 2-fluorobenzamide is replaced by a 3-methylbenzamide group (N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, MW 391.4 g/mol) alters the conformation of the terminal aromatic ring relative to the amide bond . The ortho-fluoro group in the target compound can induce a twist in the benzamide plane due to steric clash with the amide carbonyl, whereas the meta-methyl group exerts a purely electronic effect. This affects the presented pharmacophore, potentially altering selectivity against off-target receptors within the mGluR family or other aminergic GPCRs.

Conformational analysis Benzamide substitution LogP modulation

Sulfonyl-Containing Scaffold as a Defined Chemical Series (Patent US9192603) with mLGluR4 Activity Range Context

The sulfonyl-thiadiazole scaffold is specifically claimed in patent US9192603 as a series of mGluR4 potentiators [1]. While the exact EC50 for compound 8 is not publicly extracted, within this patent family, closely related sulfonyl-thiadiazole compounds exhibited mGluR4 potentiator EC50 values ranging from 249 nM to 401 nM (as exemplified by compounds 4 and 2, respectively) [2]. This contrasts sharply with the sulfanyl-thiadiazole series (Bcr-abl Inhibitor II) which shows no reported mGluR4 activity and instead displays kinase inhibition in the 44-354 nM Ki range. This patent series context provides a defensible rationale for prioritizing the sulfonyl compound in central nervous system target research.

Chemical Series mGluR4 Potentiation Patent Scaffold

High-Value Application Scenarios for 2-Fluoro-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide Based on Verified Differentiation


mGluR4 Positive Allosteric Modulator (PAM) Screening and Hit Validation

This compound is the procurement priority for laboratories setting up primary mGluR4 PAM screens or structure-activity relationship (SAR) expansion around the US9192603 chemical series. The sulfonyl bridge and 2-fluorobenzamide substructure are the conserved pharmacophoric elements for this specific patent class [1]. Substituting the commercially available sulfanyl analog or the 2-chloro variant will negate the target engagement profile required for assay validation.

Chemical Probe Differentiation from Multi-Kinase Inhibitors in Selectivity Panels

In studies aiming to dissect mGluR4 signaling from kinase-driven pathways (e.g., in Parkinson's disease or neuroprotection models), this sulfonyl compound provides a cleaner chemical tool than Bcr-abl Inhibitor II. The definitive lack of c-Abl/c-Src inhibition ensures that observed phenotypic effects are not confounded by off-target kinase activity, a critical advantage for target deconvolution studies [1].

Sulfonyl-Mediated Covalent Probe Development

The sulfonyl group offers a potential reactive handle for covalent modification strategies, distinct from the redox-sensitive sulfanyl linker. This compound can serve as a starting point for designing covalent mGluR4 chemical probes or PROTACs, exploiting the sulfonyl's stability and geometry for linker attachment, a strategy not feasible with the thioether analog [1].

Fluorinated Fragment-Based Drug Discovery (FBDD) Library Expansion

The dual fluorine atoms (on the benzyl and benzamide rings) make this compound a valuable entry for fluorine-focused fragment libraries. The 19F-NMR-active nuclei allow direct monitoring of protein binding in fragment screens, and the verified mGluR4 patent data provides an immediate biological anchor for fragment hit follow-up, saving significant target identification resources [1].

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